molecular formula C6H13NO.ClH B1148728 trans-3-Amino-cyclohexanol hydrochloride CAS No. 124555-43-7

trans-3-Amino-cyclohexanol hydrochloride

Cat. No. B1148728
CAS RN: 124555-43-7
M. Wt: 151.636
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of trans-3-Amino-cyclohexanol hydrochloride involves multiple steps, starting from readily available precursors. For instance, the synthesis of related compounds like trans-4-(N-acetylamido)cyclohexanol, a precursor for pharmaceutical intermediates, involves acetylation followed by hydrogenation under specific conditions to achieve high selectivity and reactant conversion (Li Jia-jun, 2012).

Molecular Structure Analysis

Molecular structure characterization often employs spectroscopic methods like infrared, 1H, and 13C NMR spectroscopy. These techniques provide insights into the molecular configurations and the trans/cis isomer ratios, crucial for understanding the chemical behavior of trans-3-Amino-cyclohexanol hydrochloride and related compounds.

Chemical Reactions and Properties

Trans-3-Amino-cyclohexanol hydrochloride participates in various chemical reactions, demonstrating its versatility as a building block in organic synthesis. For instance, its derivatization and reactions with other compounds are pivotal in synthesizing enzyme inhibitors and other pharmacologically relevant molecules (H. Schaeffer et al., 1964).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, significantly influence the compound's applications and handling. Co-crystal formation with various organic acids has been investigated to enhance solubility and pharmaceutical properties, demonstrating the compound's adaptability in formulation science (Yu-heng Ma et al., 2015).

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Trans-3-amino-cyclohexanol hydrochloride is utilized as a precursor for synthesizing various pharmaceutical intermediates. For instance, trans-4-(N-acetylamido)cyclohexanol, an important intermediate for pharmaceutical applications, can be synthesized from p-aminophenol through a two-step process involving acetylation followed by catalytic hydrogenation, achieving a high selectivity and yield for the trans-isomer (Li Jia-jun, 2012) Li Jia-jun. (2012). Synthesis of Trans-4-(N-Acetylamido)Cyclohexanol. Journal of Changzhou University.

Mechanism of Action

The mechanism of action of trans-3-Amino-cyclohexanol hydrochloride is not explicitly mentioned in the available resources .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H335, indicating that it can cause skin burns, eye damage, and may be harmful if swallowed or inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for trans-3-Amino-cyclohexanol hydrochloride are not available, compounds of this nature are often used in the synthesis of various organic compounds, as well as a catalyst for biochemical and physiological reactions .

properties

IUPAC Name

(1S,3S)-3-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGXTVICXVECGR-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733742
Record name (1S,3S)-3-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124555-43-7
Record name (1S,3S)-3-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.